molecular formula C28H41N5O6S B2526088 (S,R,S)-Ahpc-peg2-NH2 CAS No. 2010159-60-9

(S,R,S)-Ahpc-peg2-NH2

Cat. No. B2526088
CAS RN: 2010159-60-9
M. Wt: 575.73
InChI Key: XWDVNBVOCHHWAD-OTNCWRBYSA-N
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Description

“(S,R,S)-AHPC (HCl salt)” is a ligand used in the recruitment of the von Hippel-Lindau (VHL) protein for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology . The “(S,R,S)” conformation is the active variant .


Synthesis Analysis

The synthesis of such compounds often involves stereoselective processes. For instance, the stereoselective synthesis of poly(1,4-naphthylene) derivatives has been reported, where the polymerization with the bisoxazoline proceeded in a ligand-controlled manner .


Molecular Structure Analysis

The molecular structure of a compound like “(S,R,S)-Ahpc-peg2-NH2” is a reflection of the Born–Oppenheimer separation of electronic and nuclear motion . This separation results in a potential energy surface for nuclear motion created by the faster-moving electrons .


Chemical Reactions Analysis

In organic chemistry, kinetic resolution is a means of differentiating two enantiomers in a racemic mixture . Two enantiomers react with different reaction rates in a chemical reaction with a chiral catalyst or reagent, resulting in an enantioenriched sample of the less reactive enantiomer .


Physical And Chemical Properties Analysis

Diastereomers, a type of stereoisomer, occur when two or more stereoisomers of a compound have different configurations at one or more of the equivalent stereocenters . Identifying and distinguishing enantiomers is inherently difficult, since their physical and chemical properties are largely identical .

Scientific Research Applications

Polymer Chemistry

The PEGylated nature of “(S,R,S)-Ahpc-peg2-NH2” makes it suitable for polymer modification. It can be incorporated into polymer chains, affecting their properties (e.g., solubility, biocompatibility, or degradation rate). Researchers have explored its use in designing smart polymers, hydrogels, or drug-releasing materials.

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Mechanism of Action

The mechanism of action of “(S,R,S)-Ahpc-peg2-NH2” is likely related to its stereochemistry. The R and S configurations are determined by the Cahn-Ingold-Prelog priority rules .

Safety and Hazards

The safety and hazards of a compound like “(S,R,S)-Ahpc-peg2-NH2” would be determined by its specific physical and chemical properties. Risk and Safety Statements, also known as R/S statements, is a system of hazard codes and phrases for labeling dangerous chemicals and compounds .

Future Directions

The future directions of research on compounds like “(S,R,S)-Ahpc-peg2-NH2” could involve further exploration of their synthesis, properties, and applications. For instance, the development of fully stereodivergent strategies to access the full complement of stereoisomers of products bearing multiple stereocenters is a fundamental task in asymmetric synthesis .

properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N5O6S/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35)/t21-,22+,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDVNBVOCHHWAD-OTNCWRBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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